Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
CAS No.:
Cat. No.: VC13601018
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3O2 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate |
| Standard InChI | InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3 |
| Standard InChI Key | SCKIWFAQOZTDPQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNCCN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNCCN2 |
Introduction
Molecular Structure and Identification
The compound features a spiro[3.5]nonane core, where two nitrogen atoms are embedded within the bicyclic framework. The tert-butyl group is attached to the carboxylate moiety, serving as a protecting group for the carboxylic acid functionality. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNCCN2 |
| InChI | InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3 |
| InChIKey | SCKIWFAQOZTDPQ-UHFFFAOYSA-N |
| PubChem CID | 124249361 |
This structure enables diverse reactivity, particularly at the nitrogen and carboxylate sites, making it adaptable for further functionalization .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves multi-step processes, often requiring protection/deprotection strategies. A representative method includes:
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Cyclization Reactions: Formation of the triazaspiro core via condensation of diamines or amino alcohols with carbonyl precursors.
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Protection with Boc Group: Introduction of the tert-butyloxycarbonyl (Boc) group to stabilize the carboxylic acid during subsequent reactions .
A specific example from related spirocyclic syntheses involves Zn/Cu-mediated coupling reactions, though yields for the target compound remain moderate (~15%) .
Key Reactivity
The compound’s reactivity is pivotal for generating derivatives with enhanced biological activity .
Physical and Chemical Properties
Analytical Data
Applications in Research and Industry
Pharmaceutical Intermediates
Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate serves as a scaffold for:
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Central Nervous System (CNS) Agents: Derivatives exhibit potential as serotonin/norepinephrine reuptake inhibitors .
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Peptidomimetics: The spirocyclic core mimics peptide backbones, enabling drug candidates with improved bioavailability .
Material Science
Modified analogs (e.g., benzyl or methyl substitutions) enhance solubility and thermal stability, making them suitable for polymer synthesis .
| Hazard Code | Precautionary Statement |
|---|---|
| P501 | Dispose of contents/container to an appropriate treatment facility. |
| P270 | Do not eat, drink, or smoke when using this product. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
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